1-(4-Pentylphenyl)-1-butanol
Description
1-(4-Pentylphenyl)-1-butanol is a secondary alcohol featuring a pentyl-substituted phenyl group at the 1-position of a butanol chain. However, direct studies on this compound are sparse in the provided evidence. Its properties and behavior can be inferred from structurally related phenyl-substituted alcohols, such as 1-(4-methylphenyl)-1-propanol (), 1-(2-methylphenyl)-1-butanol (), and 1-(4-methoxyphenyl)-1-butanol ().
Properties
IUPAC Name |
1-(4-pentylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12,15-16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRSENZBXBDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-(4-Pentylphenyl)-1-butanol, highlighting key differences in substituents, physical properties, and biological activity:
Key Observations :
Substituent Position and Chain Length: Para-substituted analogs (e.g., 1-(4-methylphenyl)-1-propanol) generally exhibit higher thermal stability and lower reactivity compared to ortho-substituted derivatives due to reduced steric effects . Longer alkyl chains (e.g., pentyl in this compound) enhance hydrophobicity, which may improve solubility in nonpolar solvents but reduce metabolic clearance rates .
Stereochemical differences in NNAL enantiomers lead to divergent metabolic fates: (S)-NNAL is retained longer in tissues, suggesting receptor-mediated sequestration .
Physicochemical Properties: Methoxy groups (e.g., 1-(4-methoxyphenyl)-1-butanol) increase polarity and hydrogen-bonding capacity, affecting adsorption behaviors in chromatographic systems . Pyrolytic studies on 1-butanol derivatives indicate that aromaticity and micropore volume in adsorbents critically influence adsorption efficiency .
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